(R)-N,N-dimethylpiperidin-3-amine dihydrochloride

CAS No.: 1152110-75-2

Cat. No.: VC7026256

Molecular Formula: C7H18Cl2N2

Molecular Weight: 201.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1152110-75-2 |

|---|---|

| Molecular Formula | C7H18Cl2N2 |

| Molecular Weight | 201.14 |

| IUPAC Name | (3R)-N,N-dimethylpiperidin-3-amine;dihydrochloride |

| Standard InChI | InChI=1S/C7H16N2.2ClH/c1-9(2)7-4-3-5-8-6-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m1../s1 |

| Standard InChI Key | DCCNBWACOPXKMO-XCUBXKJBSA-N |

| SMILES | CN(C)C1CCCNC1.Cl.Cl |

Introduction

Structural and Chemical Identity

Molecular Architecture

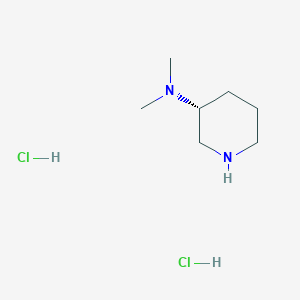

(R)-N,N-Dimethylpiperidin-3-amine dihydrochloride features a six-membered piperidine ring with a dimethylamino group (-N(CH₃)₂) at the third position. The R-enantiomer is defined by the spatial arrangement of substituents around the chiral center, as depicted in its SMILES notation: CN(C)[C@@H]1CCCNC1.Cl.Cl . X-ray crystallography or computational modeling confirms the chair conformation of the piperidine ring, with the dimethylamino group occupying an equatorial position to minimize steric strain .

The dihydrochloride salt form arises from protonation of the tertiary amine by two equivalents of hydrochloric acid, enhancing the compound’s aqueous solubility and crystallinity compared to the free base . This property is critical for its handling in industrial and laboratory settings.

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₈Cl₂N₂ |

| Molecular Weight | 201.14 g/mol |

| CAS Registry Number | 1152110-75-2 |

| IUPAC Name | (3R)-N,N-dimethylpiperidin-3-amine dihydrochloride |

| SMILES | CN(C)[C@@H]1CCCNC1.Cl.Cl |

| InChI Key | DCCNBWACOPXKMO-XCUBXKJBSA-N |

While solubility data remain undisclosed in public sources, the dihydrochloride form typically exhibits higher solubility in polar solvents like water or ethanol than the free base, facilitating its use in liquid-phase reactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (R)-N,N-dimethylpiperidin-3-amine dihydrochloride involves three principal stages: piperidine ring formation, dimethylation, and salt conversion.

Piperidine Ring Construction:

The Bohlmann-Rahtz pyridine synthesis and Hantzsch dihydropyridine synthesis are commonly employed to assemble the piperidine scaffold. For enantioselective production, asymmetric hydrogenation of pyridine precursors using chiral catalysts (e.g., BINAP-ruthenium complexes) ensures high enantiomeric excess of the R-configuration.

Dimethylation:

The secondary amine at position 3 undergoes dimethylation via reductive amination with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) or via alkylation with methyl iodide in the presence of a base.

Salt Formation:

Treatment with excess hydrochloric acid in a solvent such as diethyl ether or dichloromethane yields the dihydrochloride salt, which is purified through recrystallization or chromatography .

Process Optimization

Industrial-scale production emphasizes atom economy and stereochemical fidelity. Continuous-flow reactors and immobilized catalysts reduce reaction times and improve yield (typically >85%). Regulatory-compliant facilities adhere to Good Manufacturing Practices (GMP) to ensure batch consistency, particularly for pharmaceutical applications .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s chiral purity makes it a precursor to:

-

Antipsychotics: Functionalization at the piperidine nitrogen yields D₂ receptor antagonists .

-

Anticancer Agents: Coupling with heterocyclic moieties targets tyrosine kinases .

Patent EP3634953B1 highlights its structural similarity to cinnoline derivatives under investigation for Huntington’s disease, though direct use remains speculative .

Chemical Biology

Researchers employ it as a:

-

Stereochemical Probe: To study enantiomer-receptor interactions.

-

Linker in PROTACs: For targeted protein degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume